![molecular formula C22H22N6O2S2 B2606762 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 921789-85-7](/img/structure/B2606762.png)
2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H22N6O2S2 and its molecular weight is 466.58. The purity is usually 95%.
BenchChem offers high-quality 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activity Against Cancer Cell Lines
Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives Researchers designed and synthesized compounds based on imidazo[2,1-b]thiazole scaffolds, testing them for cytotoxicity against human cancer cell lines. One compound, in particular, showed potential as an inhibitor against MDA-MB-231 cancer cells and displayed selectivity compared to other cell lines (Ding et al., 2012).
Antimicrobial Activity of Triazole Derivatives
Synthesis of Some Novel Triazole Derivatives and Investigation of Their Antimicrobial Activities The study synthesized new triazole derivatives, which were then tested for their antimicrobial activities against various species of Candida and pathogenic bacteria. Some derivatives were identified as potent agents against these microbial species (Altıntop et al., 2011).
Synthesis of Heterocyclic Compounds and Their Potential Applications
Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole This study involved the synthesis of a variety of heterocyclic compounds with potential applications in various fields. The structures of these compounds were elucidated using different spectroscopic methods, and their potential applications were suggested but not explicitly tested in this study (Mahmood & Ahmad, 2020).
Mechanism of Action
Target of action
Imidazotriazoles and benzothiazoles are known to interact with various biological targets. For instance, some imidazotriazoles have been found to bind with high affinity to multiple receptors . Benzothiazoles have been studied for their anticancer, antimicrobial, and antiviral properties .
Mode of action
The mode of action of these compounds can vary greatly depending on their specific structure and the biological target they interact with. Some imidazotriazoles, for example, have been found to inhibit enzymes, while others may act as agonists or antagonists at various receptors .
Biochemical pathways
The biochemical pathways affected by these compounds can also vary widely. Some imidazotriazoles and benzothiazoles have been found to affect pathways involved in cell proliferation, inflammation, and viral replication .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can depend on their specific structure and the route of administration. Some of these compounds may be well absorbed and distributed throughout the body, while others may be metabolized quickly or excreted unchanged .
Result of action
The molecular and cellular effects of these compounds can include changes in cell signaling, inhibition of enzyme activity, and induction of cell death .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
properties
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S2/c1-3-30-16-7-5-15(6-8-16)27-10-11-28-21(27)25-26-22(28)31-13-19(29)24-20-23-17-9-4-14(2)12-18(17)32-20/h4-9,12H,3,10-11,13H2,1-2H3,(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMYDRUWEAHFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NC5=C(S4)C=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide |
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